![molecular formula C20H16BrNO4 B2567369 Ethyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate CAS No. 950334-72-2](/img/structure/B2567369.png)
Ethyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate, also referred to as EBB, is a chemical compound with potential implications in various fields of research and industry. It has a molecular formula of C20H16BrNO4 , an average mass of 414.249 Da , and a monoisotopic mass of 413.026276 Da .
Molecular Structure Analysis
The molecule contains a total of 44 bonds, including 28 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 4 double bonds, and 12 aromatic bonds . It also features 2 six-membered rings, 1 seven-membered ring, and 1 eleven-membered ring . The molecule contains 1 aromatic ester and 1 aliphatic secondary amide .Scientific Research Applications
Hydrogen-Bonded Supramolecular Structures
- Ethyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate has been examined for its role in forming hydrogen-bonded supramolecular structures. In one study, molecules of a similar compound, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, were linked by two independent N-H...O hydrogen bonds, forming a chain of edge-fused and alternating rings. Such structures are significant in understanding molecular interactions and designing new materials (Portilla et al., 2007).
Synthesis of Novel Compounds
- The compound has been used in the synthesis of new chemical entities. For instance, a study focused on the practical synthesis of an orally active CCR5 antagonist using a precursor similar to Ethyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate. Such research is crucial in drug development and pharmaceutical chemistry (Ikemoto et al., 2005).
Advanced Chemical Syntheses Techniques
- Another study describes the synthesis of novel carbocyclic nucleoside analogues, where starting materials like ethyl (1 R *,2 R *,3 R *,4 S *)-3-bromobicyclo[2.2.1]hept-5-ene-2-carboxylate, a compound structurally related to Ethyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate, were used. These syntheses are important for advancing organic chemistry and developing new therapeutic agents (Hřebabecký et al., 2008).
Spectroscopic and Theoretical Studies
- The compound has been subject to spectroscopic and theoretical studies. For example, a compound with a similar structure, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, was synthesized and characterized using various spectroscopic methods. Such studies are essential for understanding the physical and chemical properties of new compounds (Koca et al., 2014).
Optical Nonlinear Properties
- The research on optical nonlinear properties of derivatives of Ethyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate is also significant. A study conducted on Schiff base compounds derived from ethyl-4-amino benzoate, a related compound, highlights their potential in optical applications (Abdullmajed et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information on “Ethyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate”, it’s difficult to describe its exact mode of action. It’s worth noting that many bioactive compounds work by interacting with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to possess various biological activities, affecting a variety of pathways .
Result of Action
Related compounds have shown a range of effects, including antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
ethyl 4-[(7-bromo-1-benzoxepine-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO4/c1-2-25-20(24)13-3-6-17(7-4-13)22-19(23)14-9-10-26-18-8-5-16(21)12-15(18)11-14/h3-12H,2H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZKEZNKLMFKFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate |
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